

# Assessing Nitride Thin Films: A Comparative Guide to Diffusion Barrier Performance

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## Compound of Interest

Compound Name: *Titanium nitride*

CAS No.: *11116-16-8*

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In the relentless pursuit of smaller and more powerful microelectronic devices, the integrity of the interconnects—the intricate wiring that transmits signals between components—is paramount. A critical component of this wiring is the diffusion barrier, a thin film that prevents the primary conductor, typically copper (Cu), from diffusing into the surrounding dielectric material and silicon (Si) substrate, which would otherwise lead to device failure. For decades, **Titanium Nitride** (TiN) has been a workhorse diffusion barrier. However, as device dimensions shrink, the performance limitations of TiN have spurred the investigation of alternative nitride films.

This guide provides a comprehensive comparison of the diffusion barrier performance of TiN against other prominent nitride films, namely Tantalum Nitride (TaN) and Tungsten Nitride (WN). The comparison is based on key performance metrics supported by experimental data from peer-reviewed studies, offering researchers, scientists, and drug development professionals a clear overview of the relative merits of these materials.

## Key Performance Metrics: A Quantitative Comparison

The effectiveness of a diffusion barrier is primarily assessed by its thermal stability (failure temperature), electrical resistivity, and its ability to prevent leakage currents. The following tables summarize the quantitative data for TiN, TaN, and WN films, providing a basis for objective comparison.

| Material             | Deposition Method | Film Thickness (nm) | Substrate/Metal     | Annealing Time (min) | Failure Temperature (°C) |
|----------------------|-------------------|---------------------|---------------------|----------------------|--------------------------|
| TiN                  | Sputtered         | -                   | Cu/Si               | 30                   | 500[1]                   |
| TiN                  | ALCVD             | -                   | Cu/Si               | 60                   | 600 - 750[2]             |
| TiN (amorphous-like) | Sputtered         | 3                   | Cu/SiO <sub>2</sub> | 30                   | > 750[3]                 |
| TaN                  | Sputtered         | 8                   | Cu/Si               | 30                   | 700[1]                   |
| W <sub>2</sub> N     | Sputtered         | 25                  | Cu/Si               | 30                   | 790[1]                   |

Table 1: Comparison of Failure Temperatures for Nitride Diffusion Barriers. The failure temperature indicates the threshold at which the barrier breaks down, allowing metal diffusion.

| Material             | Deposition Method | Resistivity (μΩ·cm) |
|----------------------|-------------------|---------------------|
| TiN                  | MOCVD             | ~350                |
| TiN (amorphous-like) | Sputtered         | 75.3[3]             |
| TaN                  | Sputtered         | ~250                |
| TaN                  | Sputtered         | ~220[4]             |

Table 2: Comparison of Electrical Resistivity for Nitride Diffusion Barriers. Lower resistivity is desirable to minimize the overall resistance of the interconnect stack.

Overall, the data suggests that both TaN and WN exhibit superior thermal stability compared to conventionally sputtered TiN.[5] Amorphous-like TiN, however, shows promise with a

significantly higher failure temperature.[3] In terms of electrical properties, TaN generally offers lower resistivity than TiN prepared by similar methods.

## Experimental Protocols

The performance of a diffusion barrier is intrinsically linked to its deposition process. The following sections detail the methodologies used in the cited studies to fabricate and evaluate these nitride films.

### Deposition of Nitride Films

**Reactive Sputtering (PVD):** This is a common physical vapor deposition (PVD) technique for depositing TiN, TaN, and WN films.

- **Target Material:** High-purity Titanium (Ti), Tantalum (Ta), or Tungsten (W) target.
- **Sputtering Gas:** A mixture of Argon (Ar) as the sputtering gas and Nitrogen (N<sub>2</sub>) as the reactive gas.
- **Substrate Temperature:** Typically ranges from room temperature to several hundred degrees Celsius.
- **Gas Flow Rates:** The ratio of Ar to N<sub>2</sub> is a critical parameter that controls the stoichiometry and properties of the deposited film.
- **Deposition Pressure:** Maintained in the mTorr range.
- **Power:** DC magnetron sputtering is commonly employed.

**Atomic Layer Chemical Vapor Deposition (ALCVD):** This method allows for the deposition of highly conformal and uniform thin films, which is crucial for advanced interconnects with high aspect ratios.

- **Precursors:** For TiN, a common precursor is Titanium Tetrachloride (TiCl<sub>4</sub>) and Ammonia (NH<sub>3</sub>) as the nitrogen source.
- **Deposition Temperature:** The failure temperature of ALCVD TiN barriers has been shown to be dependent on the deposition temperature, with higher temperatures leading to better

barrier properties.[2]

- Purge Gas: An inert gas like Argon or Nitrogen is used to purge the chamber between precursor pulses.

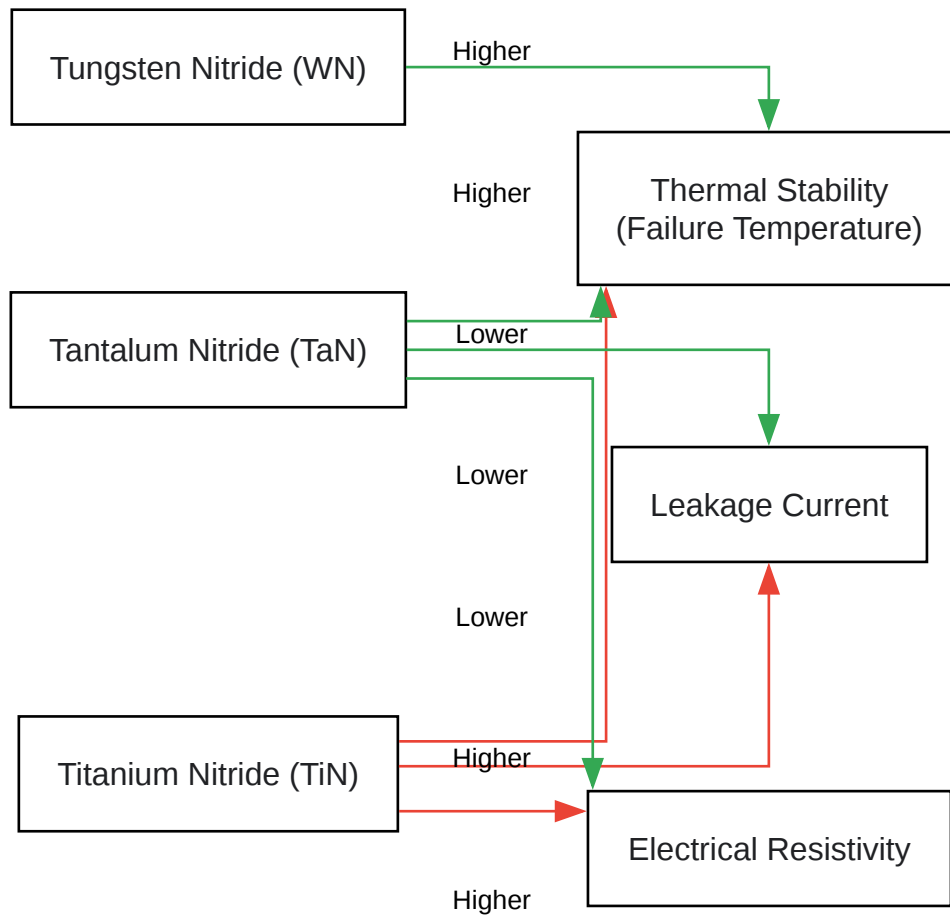
## Evaluation of Diffusion Barrier Performance

The primary method to assess the effectiveness of a diffusion barrier is to create a metal/barrier/substrate stack and subject it to thermal stress.

- Sample Preparation: A stack, typically Cu/Nitride Barrier/Si or Cu/Nitride Barrier/SiO<sub>2</sub>/Si, is fabricated.
- Thermal Annealing: The samples are annealed in a vacuum or inert atmosphere at various temperatures for a fixed duration (e.g., 30 or 60 minutes).
- Failure Analysis: After annealing, the samples are analyzed for signs of diffusion. Common techniques include:
  - Sheet Resistance Measurement: A significant increase in sheet resistance of the copper film indicates a reaction with the underlying silicon to form copper silicide, signifying barrier failure.
  - X-Ray Diffraction (XRD): Used to detect the formation of new crystalline phases, such as copper silicide, which are products of interdiffusion.
  - Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): Provide high-resolution imaging to visually inspect for diffusion, interface reactions, and structural changes.
  - Leakage Current Measurement: For Metal-Oxide-Semiconductor (MOS) capacitor test structures, an increase in leakage current after bias temperature stress (BTS) indicates that copper ions have diffused through the barrier and the oxide layer.

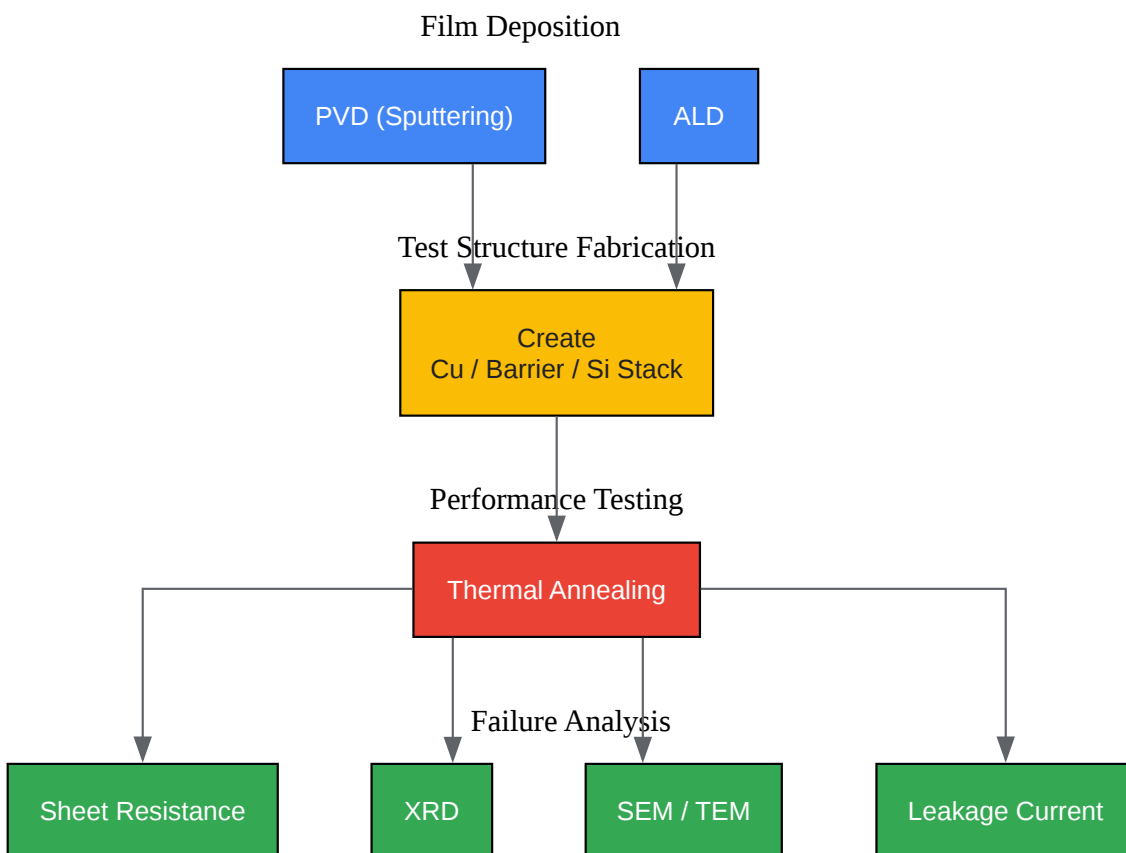
## Visualizing the Comparison and Processes

To better illustrate the relationships and workflows, the following diagrams are provided.



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Caption: Comparative performance of nitride diffusion barriers.



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